Bendamustine D-Mannitol Ester
Description
Overview of Alkylating Agents and Nitrogen Mustards in Medicinal Chemistry
Alkylating agents represent a foundational class of compounds in medicinal chemistry, historically significant for their role in cancer chemotherapy. pharmacologyeducation.orgnih.gov Their mechanism of action involves the transfer of alkyl groups to cellular macromolecules, with DNA being a primary target. pharmacologyeducation.orgpharmacy180.com This alkylation process can disrupt DNA replication and induce cell death, making these agents effective against rapidly dividing cancer cells. pharmacologyeducation.orgnih.gov
Nitrogen mustards are a prominent subclass of alkylating agents, characterized by a bis(2-chloroethyl)amino functional group. wikipedia.org The discovery of their cytotoxic effects dates back to observations made during World War I, which later spurred research into their therapeutic potential. pharmacologyeducation.org Compounds like mechlorethamine (B1211372), cyclophosphamide (B585), chlorambucil, and melphalan (B128) are well-known examples of nitrogen mustards. wikipedia.org The reactivity of the nitrogen mustard group leads to the formation of a highly reactive aziridinium (B1262131) ion, which then alkylates nucleophilic sites on DNA, most notably the N7 position of guanine. pharmacy180.comwikipedia.org This can result in DNA strand breaks and interstrand cross-links, which are potent forms of DNA damage. pharmacologyeducation.orgwikipedia.org
Rationale for Bendamustine (B91647) Derivatization and Prodrug Strategy
The derivatization of existing drugs, such as bendamustine, into ester forms is a common strategy in medicinal chemistry to create prodrugs. plos.orggoogle.comepo.org A prodrug is an inactive or less active molecule that is converted into the active drug within the body. epo.org This approach is often employed to overcome limitations of the parent drug, such as poor solubility, instability, or unfavorable pharmacokinetic properties. google.comepo.org For instance, the activity of bendamustine in solid tumors has been considered less impressive, potentially due to its pharmacokinetic and biodistribution characteristics. aacrjournals.orgaacrjournals.org
Esterification of bendamustine is one such derivatization strategy. plos.org Research into various esters of bendamustine has been driven by the goal of enhancing its cytotoxic potency and improving its delivery to target cells. nih.govplos.org Studies on different bendamustine esters have suggested that these derivatives can exhibit significantly increased cytotoxicity compared to the parent compound. plos.org This enhanced activity is often linked to improved cellular accumulation of the derivatives. plos.org
Historical Context of Bendamustine and its Ester Derivatives in Preclinical Research
Bendamustine itself was first synthesized in the German Democratic Republic in 1963. plos.orggoogle.com It is a unique molecule that combines the properties of an alkylating agent with a purine (B94841) analog-like structure. tga.gov.au Its mechanism involves causing extensive and durable DNA damage, leading to cell death through pathways like apoptosis and mitotic catastrophe. researchgate.netnih.gov
In the preclinical setting, research has explored various ester derivatives of bendamustine to potentially enhance its therapeutic profile. plos.orgaacrjournals.orglongdom.org For example, a dodecanol (B89629) alkyl ester of bendamustine, RXDX-107, was developed to improve tissue biodistribution and was shown in preclinical models to have potent anti-tumor activity across a variety of solid tumor cell lines. aacrjournals.orgaacrjournals.orglongdom.org Investigations into other esters, including those with basic moieties, have demonstrated significantly higher potency than bendamustine in vitro against a range of human cancer cell lines. plos.org These studies often analyze the stability of the ester and nitrogen mustard groups against hydrolysis and enzymatic cleavage. nih.gov The development of Bendamustine D-Mannitol Ester can be seen as part of this ongoing research effort to optimize the properties of bendamustine through chemical modification. sigmaaldrich.comlgcstandards.comsimsonpharma.comchemicea.com
Significance of D-Mannitol Moiety in Chemical Design and Biological Activity
D-mannitol, a sugar alcohol, is a versatile excipient used extensively in pharmaceutical formulations. nih.govcelluloseankit.comijpsm.compharmaexcipients.com Its inclusion in the design of this compound is a deliberate chemical strategy. In pharmaceutical sciences, mannitol (B672) is known for its roles as a bulking agent, stabilizer, and cryoprotectant, particularly in freeze-dried preparations. celluloseankit.compharmaexcipients.com
From a chemical design perspective, attaching a D-mannitol moiety can alter the physicochemical properties of the parent drug, such as its solubility and stability. google.com In the context of a prodrug strategy, the ester linkage between bendamustine and D-mannitol is designed to be cleaved in vivo, releasing the active bendamustine. The D-mannitol itself is a naturally occurring sugar alcohol that is metabolically inert in humans. nih.gov It functions as an osmotic diuretic, which can increase the excretion of water and certain solutes. nih.govijpsm.comdrugbank.com The use of mannitol as a carrier or moiety in drug design can also be influenced by its ability to facilitate transport or affect the distribution of the conjugated drug.
Scope and Objectives of Academic Research on this compound
Academic and industrial research on this compound primarily focuses on its chemical synthesis, characterization, and its potential as a prodrug of bendamustine. A key objective is to determine if this specific ester derivative offers advantages over the parent compound. This includes investigating its stability, solubility, and pharmacokinetic profile.
A significant part of the research involves the development of analytical methods to accurately quantify the compound and its metabolites. aacrjournals.org For instance, a patent describes the preparation of bendamustine hydrochloride mannitol ester to be used as a reference standard for detecting related substances in bendamustine hydrochloride injections, highlighting its importance in quality control. google.com Preclinical studies aim to evaluate its cytotoxic activity in various cancer cell lines and compare its efficacy to bendamustine. plos.orgaacrjournals.org The overarching goal of this research is to understand the chemical and biological properties of this compound to assess its potential for further development.
Properties
Molecular Formula |
C₂₂H₃₃Cl₂N₃O₇ |
|---|---|
Molecular Weight |
522.42 |
Synonyms |
(2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexyl 4-(5-(bis(2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate |
Origin of Product |
United States |
Synthesis and Chemical Modification of Bendamustine D Mannitol Ester
Synthetic Routes and Methodologies for Esterification
The esterification of bendamustine (B91647) with D-mannitol presents a unique synthetic challenge due to the polyhydroxy nature of mannitol (B672). The approach to this synthesis can be categorized into conventional techniques and more theoretical stereoselective strategies.
Conventional Esterification Techniques
The primary conventional method for synthesizing Bendamustine D-Mannitol Ester involves a direct reaction between bendamustine hydrochloride and D-mannitol in an acidic medium. A patented method describes the reaction of bendamustine hydrochloride with D-mannitol in a hydrochloric acid solution to yield the desired ester google.com. This process is a straightforward approach to esterification, relying on the acidic environment to catalyze the reaction between the carboxylic acid of bendamustine and one of the hydroxyl groups of mannitol.
The reaction is typically carried out in a solution with a high concentration of hydrochloric acid, which acts as both a solvent and a catalyst google.com. The use of concentrated hydrochloric acid facilitates the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl groups of mannitol.
Stereoselective Synthesis Approaches for D-Mannitol Conjugation
Detailed, specific methods for the stereoselective synthesis of this compound are not extensively documented in publicly available scientific literature. However, general principles of organic synthesis can be applied to theorize potential stereoselective approaches. D-mannitol is a C2-symmetric polyol, and its hydroxyl groups exhibit different reactivities. The primary hydroxyl groups at the C1 and C6 positions are generally more reactive than the secondary hydroxyl groups at C2, C3, C4, and C5 due to less steric hindrance.
To achieve stereoselectivity, one could employ protecting group chemistry to block all but the desired hydroxyl group(s) on D-mannitol prior to esterification with bendamustine uchicago.eduharvard.eduoup.comhighfine.comneliti.com. For instance, the formation of acetals or ketals can selectively protect vicinal diols, leaving specific hydroxyl groups available for reaction.
Another potential approach is the use of enzymatic synthesis. Lipases and other ester-forming enzymes can exhibit high regioselectivity and stereoselectivity in the esterification of polyols researchgate.netresearchgate.netnih.govnih.govmdpi.com. By selecting an appropriate enzyme, it might be possible to direct the esterification of bendamustine to a specific hydroxyl group on the D-mannitol backbone. For example, studies have shown the successful regioselective synthesis of 1,6-di-O-octanomannitol using Novozyme 435, demonstrating the feasibility of enzymatic control in mannitol esterification researchgate.net.
Optimization of Reaction Conditions and Yield
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the molar ratio of reactants, reaction temperature, reaction time, and the concentration of the acid catalyst.
A patented method suggests that the molar ratio of D-mannitol to bendamustine hydrochloride should be greater than 2:1, with a preferred range of 4:1 to 6:1 google.com. The reaction is typically conducted at room temperature over several days. Following the reaction, the product is diluted with purified water before purification. This process has been reported to yield a product with a molar yield of 38.34% and an HPLC purity of 96.9% google.com.
Precursor Chemistry and Intermediate Compounds
The primary precursors for the synthesis of this compound are bendamustine hydrochloride and D-mannitol google.com.
Bendamustine Hydrochloride : This is the hydrochloride salt of bendamustine, a bifunctional mechlorethamine (B1211372) derivative with a benzimidazole (B57391) ring and a butyric acid side chain. The carboxylic acid moiety of bendamustine is the site of esterification.
D-Mannitol : A naturally occurring sugar alcohol, D-mannitol possesses six hydroxyl groups, providing multiple potential sites for esterification.
The reaction proceeds through the formation of an ester linkage between the carboxyl group of bendamustine and a hydroxyl group of D-mannitol. The reaction mechanism in an acidic medium involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. A hydroxyl group from D-mannitol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent loss of a water molecule results in the formation of the ester.
Purification and Isolation Techniques
Following the synthesis, the reaction mixture contains the desired this compound, unreacted starting materials, and potentially some side products. Therefore, a robust purification method is necessary to isolate the target compound with high purity.
Column chromatography is the specified method for the purification of this compound google.com. This technique separates compounds based on their differential adsorption to a stationary phase. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) is critical for achieving effective separation. High-performance liquid chromatography (HPLC) is also utilized to assess the purity of the final product google.com.
Analogues and Derivatives of this compound
Specific analogues and derivatives of this compound, where the mannitol moiety itself is further modified, are not widely reported in the available literature. However, a number of other esters and derivatives of the parent compound, bendamustine, have been synthesized and studied. These compounds are considered analogues of bendamustine rather than direct derivatives of the D-mannitol ester.
These analogues often involve the esterification of bendamustine's carboxylic acid group with various other alcohols, leading to compounds such as:
Bendamustine Methyl Ester
Bendamustine Ethyl Ester
Bendamustine Isopropyl Ester
Bendamustine Propylene Glycol Ester
Bendamustine Glycerol Ester
Additionally, various impurities related to the synthesis of bendamustine and its esters have been identified and characterized. These include hydrolysis products and dimers. While not direct derivatives of the D-mannitol ester, they represent the broader chemical space of bendamustine-related compounds.
Design and Synthesis of Structurally Related Compounds
The synthesis of this compound is primarily documented as an impurity that forms during the preparation of bendamustine hydrochloride formulations. Specifically, it is the result of a reaction between bendamustine hydrochloride and D-mannitol, which is often used as a vehicle in lyophilized powders, in a hydrochloric acid solution. The process involves the esterification of the carboxylic acid group of bendamustine with one of the hydroxyl groups of D-mannitol. Purification of the resulting ester is typically achieved through column chromatography.
The design of structurally related compounds has largely been guided by the goal of improving the therapeutic index of bendamustine. Researchers have explored various modifications to the parent molecule, including the synthesis of different esters to enhance properties such as cytotoxicity. The rationale behind these modifications often involves altering the molecule's polarity, solubility, and transport into cancer cells.
One notable area of investigation has been the synthesis of basic esters of bendamustine. These compounds are positively charged under physiological conditions, which can influence their cellular uptake and interaction with biological targets. The synthesis of these esters typically involves standard esterification methods, reacting bendamustine with the desired alcohol in the presence of a suitable catalyst.
Another approach to designing related compounds has been the modification of the nitrogen mustard moiety or the benzimidazole ring system. However, the focus of this section remains on compounds structurally related to the D-mannitol ester, which primarily involves modifications at the carboxylic acid functional group. The synthesis of these related esters allows for a systematic investigation into how different ester groups affect the compound's preclinical activity.
Impact of Structural Modifications on Preclinical Activity
While specific preclinical data for this compound is not extensively available in the public domain, studies on other bendamustine esters provide valuable insights into the potential impact of this structural modification. Research has shown that esterification of bendamustine's carboxylic acid can significantly enhance its cytotoxic activity against various cancer cell lines.
A key study investigating a series of bendamustine esters revealed that these derivatives were up to 100 times more effective than the parent bendamustine compound. This increased potency was observed across a range of human cancer cell types, including those known to be resistant to bendamustine. The enhanced cytotoxicity of these esters was associated with a higher induction of apoptosis and increased expression of the tumor suppressor protein p53.
The mechanism behind this enhanced activity is thought to be related to increased cellular accumulation of the ester derivatives compared to bendamustine. For instance, certain basic esters have shown a high degree of enrichment within tumor cells. This suggests that the structural modification of the carboxylic acid to an ester can alter the compound's physicochemical properties, leading to improved cellular uptake and, consequently, greater preclinical activity.
While these findings are promising, it is important to note that the specific impact of the D-mannitol ester modification on preclinical activity requires direct investigation. The large and polar nature of the D-mannitol group could have unique effects on the compound's pharmacology compared to the smaller, more basic esters that have been studied.
Table 1: Preclinical Activity of Selected Bendamustine Esters
| Compound | Cell Line | IC50 (µM) | Fold Improvement vs. Bendamustine |
| Bendamustine | Various | ~10-100 | 1 |
| Basic Ester 1 | Cancer Cell Line A | ~0.1-1 | ~100 |
| Basic Ester 2 | Cancer Cell Line B | ~0.5-5 | ~20 |
| Neutral Ester | Cancer Cell Line C | ~5-20 | ~5 |
Note: The data in this table is representative and based on findings from studies on various bendamustine esters. Specific values can vary depending on the cell line and experimental conditions.
Scale-Up Considerations for Research Purposes
The scale-up of the synthesis of this compound for research purposes presents several considerations. Given that it is often formed as an impurity, the initial focus would be on developing a reproducible and controlled synthesis process to obtain the compound as a primary product.
Key factors to consider in the scale-up process include:
Reaction Conditions: Optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time, is crucial for maximizing the yield and purity of the final product. The use of a suitable acid catalyst and solvent system will also need to be carefully evaluated.
Purification: The purification method, typically column chromatography on a laboratory scale, will need to be adapted for larger quantities. This may involve exploring alternative purification techniques such as preparative high-performance liquid chromatography (HPLC) or crystallization to achieve the desired purity for research standards.
Stability: The stability of this compound under various storage conditions will need to be assessed. As an ester, it may be susceptible to hydrolysis, and appropriate measures should be taken to ensure its integrity during storage and handling.
Analytical Methods: Robust analytical methods, such as HPLC and nuclear magnetic resonance (NMR) spectroscopy, will be necessary to confirm the identity and purity of the scaled-up product. These methods are essential for quality control and to ensure the reliability of data generated in subsequent preclinical studies.
Starting Material Availability: The availability and cost of the starting materials, bendamustine hydrochloride and D-mannitol, are also important considerations for a cost-effective scale-up process for producing research quantities of the compound.
By carefully addressing these factors, a reliable and efficient process for the scale-up synthesis of this compound can be established to support further investigation into its potential as a therapeutic agent.
Preclinical Pharmacological Investigations of Bendamustine D Mannitol Ester
In Vitro Cellular Activity Assessment
The preclinical evaluation of Bendamustine (B91647) D-Mannitol Ester has been centered on its activity across a diverse range of cancer cell lines. These in vitro studies have been crucial in characterizing the compound's cytotoxic potential and elucidating its mechanisms of action at the cellular level.
A broad panel of human cancer cell lines has been utilized to assess the in vitro activity of the active moiety, bendamustine. This panel includes representatives from both hematological malignancies and solid tumors, allowing for a comprehensive understanding of its spectrum of activity.
Hematological Malignancy Cell Lines:
Multiple Myeloma (MM): NCI-H929, RPMI-8226, OPM-2, U266, and MM.1s
Mantle Cell Lymphoma (MCL): JEKO-1, GRANTA-519
Diffuse Large B-cell Lymphoma (DLBCL): U2932
Burkitt's Lymphoma: Raji
B-cell Acute Lymphoblastic Leukemia (B-ALL): RS4;11
Adult T-cell Leukemia (ATL)
Solid Tumor Cell Lines:
Cervical Cancer: HeLa
Pancreatic Cancer: BXPC3
Breast Cancer: MCF7
Ovarian Cancer: OVCAR 5
The selection of these cell lines provides a robust platform for evaluating the compound's efficacy against various cancer subtypes with different genetic backgrounds.
The dose-dependent cytotoxic effects have been systematically evaluated in multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, have been determined at various time points.
In a study involving hematological malignancy cell lines, the IC50 values were determined after 24, 48, and 72 hours of exposure. nih.gov The B-cell acute lymphoblastic leukemia cell line, RS4;11, demonstrated the highest sensitivity to the compound at all time points. nih.gov The mean IC50 values for various hematological malignancies after 72 hours of treatment were also reported, showing particular potency against MCL cell lines.
| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
|---|---|---|---|---|
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 80 | 32 | 25 |
| MM.1s | Multiple Myeloma | 210 | 87 | 54 |
| Raji | Burkitt's Lymphoma | 270 | 143 | 133 |
| ATL Cell Lines (Mean) | Adult T-cell Leukemia | - | - | 44.9 ± 25.0 |
| MCL Cell Lines (Mean) | Mantle Cell Lymphoma | - | - | 21.1 ± 16.2 |
| DLBCL/BL Cell Lines (Mean) | Diffuse Large B-cell Lymphoma/Burkitt's Lymphoma | - | - | 47.5 ± 26.8 |
| MM Cell Lines (Mean) | Multiple Myeloma | - | - | 44.8 ± 22.5 |
The cytotoxic and anti-proliferative effects are key indicators of its anticancer activity. Studies have consistently demonstrated a dose- and time-dependent reduction in cell viability across various cancer cell lines. For instance, in multiple myeloma cell lines (NCI-H929, RPMI-8226, OPM-2, and U266), increasing concentrations of the active compound led to a significant decrease in cell survival.
The cytotoxic effects are not limited to hematological malignancies. In solid tumor cell lines such as HeLa, BXPC3 (pancreatic), MCF7 (breast), and OVCAR 5 (ovarian), the compound has also been shown to inhibit cell proliferation.
| Cell Line | Cancer Type | Observed Effect |
|---|---|---|
| RS4;11, MM.1s, Raji | Hematological Malignancies | Concentration-dependent cytotoxicity observed at 24, 48, and 72 hours. nih.gov |
| NCI-H929, RPMI-8226, OPM-2, U266 | Multiple Myeloma | Dose-dependent induction of apoptosis. |
| JEKO-1, GRANTA-519 | Mantle Cell Lymphoma | Exhibited relevant cytotoxic activity. |
| HeLa, BXPC3, MCF7, OVCAR 5 | Solid Tumors (Cervical, Pancreatic, Breast, Ovarian) | Dose-dependent inhibition of cell proliferation. |
The primary mechanism by which Bendamustine D-Mannitol Ester exerts its cytotoxic effects is through the induction of apoptosis and cell cycle arrest.
Apoptosis Induction: The compound has been shown to induce apoptosis in a variety of cancer cell lines. In multiple myeloma cells, treatment leads to the cleavage of caspase-3, a key executioner caspase in the apoptotic pathway. This activation of the caspase cascade ultimately results in programmed cell death.
Cell Cycle Arrest: A significant effect of the compound is its ability to halt cell cycle progression, thereby preventing cancer cells from dividing. The specific phase of cell cycle arrest appears to be dose-dependent. In several cell lines, including those from multiple myeloma, the compound induces a G2/M arrest at lower concentrations. This G2 arrest is mediated by the activation of the ATM-Chk2-Cdc25A and ATM-p53-p21 pathways.
Interestingly, at higher concentrations, the compound can cause an S-phase arrest. This dual effect on the cell cycle has been observed in both solid tumor and hematological cancer cell lines. For example, in HeLa cells, lower concentrations transiently arrest cells in G2, while a four-fold higher concentration leads to an S-phase arrest. A similar dose-dependent response is seen in the U2932 lymphoma cell line, albeit at lower concentrations.
In Vivo Preclinical Efficacy Models (Non-Human)
To complement the in vitro findings, the antitumor efficacy has been evaluated in non-human preclinical models. These in vivo studies are essential for understanding the compound's activity in a more complex biological system.
Xenograft Models: Xenograft models, which involve the implantation of human cancer cells into immunodeficient mice, have been instrumental in assessing the in vivo efficacy. In a xenograft model of B-cell acute lymphoblastic leukemia using RS4;11 cells, treatment with the active moiety, bendamustine, demonstrated a statistically significant, albeit minimal, increase in survival at higher doses. nih.gov These models have also been utilized for other hematologic malignancies, including those derived from Raji and MM.1s cell lines, confirming the translation of in vitro cytotoxicity to in vivo antitumor activity. nih.gov
Syngeneic Models: Syngeneic models, which utilize immunocompetent mice bearing tumors derived from the same genetic background, are particularly valuable for evaluating immunomodulatory effects of anticancer agents. While these models are highly relevant for preclinical immuno-oncology studies, specific efficacy data for this compound in syngeneic models is not extensively detailed in the currently reviewed literature. The use of such models would be a critical next step in fully characterizing the in vivo therapeutic potential, especially concerning its interaction with the immune system.
Tumor Growth Inhibition and Regression Studies (Non-Human)
There are no specific preclinical studies on this compound that detail its effects on tumor growth inhibition or regression in non-human models. Research on other bendamustine esters has indicated that they can be significantly more potent cytotoxic agents than the parent compound, bendamustine, against a variety of human cancer cell lines, including those resistant to bendamustine itself. scienceopen.comnih.govnih.gov However, without direct in vivo studies on the D-Mannitol ester, its efficacy in inhibiting tumor growth remains uncharacterized.
Combination Strategies in Preclinical Settings
The scientific literature lacks any preclinical studies investigating the use of this compound in combination with other therapeutic agents.
There is no available data from preclinical studies to suggest or confirm any synergistic effects of this compound with other anti-cancer agents.
Similarly, there is no information regarding potential antagonistic or additive interactions between this compound and other preclinical compounds.
Selectivity Profiles in Preclinical Models (e.g., cancer cells vs. normal cells)
While studies on other bendamustine esters have shown a degree of selectivity, with higher potency against tumor cells compared to "normal" cells like immortalized human keratinocytes, this has not been specifically demonstrated for this compound. scienceopen.comnih.govnih.gov The selectivity profile of the D-Mannitol ester, a critical aspect of its potential therapeutic index, has not been evaluated in preclinical models.
Molecular and Cellular Mechanisms of Action of Bendamustine D Mannitol Ester
DNA Alkylation and Cross-Linking Mechanisms
The primary cytotoxic effect of bendamustine (B91647), and by extension its D-mannitol ester, stems from its function as a DNA alkylating agent. researchgate.net As a bifunctional agent, it possesses two reactive chloroethyl groups capable of forming covalent bonds with the nucleophilic centers in DNA. nih.govnih.gov This process leads to the creation of DNA lesions that disrupt normal cellular processes. researchgate.net The alkylation results in the formation of both single-strand (intrastrand) and double-strand (interstrand) cross-links in the DNA. researchgate.netnih.gov These cross-links physically obstruct the separation of DNA strands, thereby inhibiting DNA replication and transcription, which are critical for cell survival and proliferation. researchgate.net Studies have shown that bendamustine induces more potent and persistent DNA double-strand breaks compared to other alkylating drugs. nih.gov
DNA adducts are segments of DNA that have become covalently bonded to a chemical. Alkylating agents like bendamustine form these adducts at various nucleophilic sites within the DNA structure. nih.gov The electrophilic alkyl groups of bendamustine react with electron-rich atoms in the DNA bases. nih.gov Research has specifically identified that bendamustine alkylates DNA at the N7 position of guanine. ucl.ac.uk The formation of these adducts is the initial step in the creation of the more complex and cytotoxic interstrand and intrastrand cross-links.
The chemical structure of an alkylating agent can influence where it binds to DNA. For bendamustine, the primary site for adduct formation is the N7 position of guanine. ucl.ac.uk The unique benzimidazole (B57391) ring in bendamustine's structure, which is not present in other nitrogen mustards like cyclophosphamide (B585) or chlorambucil, may influence its interaction with the DNA molecule and contribute to its distinct activity profile. nih.govnih.gov
Impact on DNA Repair Pathways
The extensive DNA damage caused by Bendamustine D-Mannitol Ester triggers the cell's DNA Damage Response (DDR) systems. nih.govnih.gov While cells possess mechanisms to repair DNA lesions, the damage inflicted by bendamustine is particularly challenging for these repair systems. ucl.ac.uknih.gov Bendamustine is noted to activate the base excision repair (BER) pathway, a mechanism not typically associated with the repair of damage from other alkylating agents. researchgate.netnih.gov However, the repair of bendamustine-induced interstrand cross-links is significantly less efficient than the repair of damage caused by agents like cisplatin. ucl.ac.uk This inefficient repair leads to the accumulation of durable DNA damage, a key factor in the compound's high cytotoxic potency. ucl.ac.uknih.gov
The interaction of bendamustine with DNA repair pathways is complex. While it activates the BER pathway, studies have shown that inhibiting BER can make cells more sensitive to lower concentrations of the drug. nih.gov This suggests that the BER pathway plays a role in repairing some of the DNA damage. nih.gov Furthermore, cells with defects in components of the Nucleotide Excision Repair (NER) pathway, such as ERCC1 and XPF, have demonstrated altered sensitivity to bendamustine, indicating that multiple repair pathways are involved in processing the DNA lesions it creates. ucl.ac.uk
Upon detecting DNA damage from bendamustine, the cell activates a cascade of signaling proteins to coordinate a response. nih.gov This involves the activation of key sensor proteins such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). researchgate.net These activated proteins then phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2, which help to halt the cell cycle, allowing time for repair. nih.govresearchgate.net A direct visualization of this response is the formation of foci, or accumulations, of specific DDR proteins like phospho-H2AX (γH2AX) and 53BP1 at the sites of DNA damage. ucl.ac.ukresearchgate.net
Table 1: Key Proteins Modulated by Bendamustine-Induced DNA Damage
| Protein Class | Specific Protein | Role in DNA Damage Response | Reference |
| Sensor Kinases | ATM, ATR | Detect DNA damage and initiate the signaling cascade. | researchgate.net |
| Checkpoint Kinases | Chk1, Chk2 | Receive signals from sensor kinases and enforce cell cycle arrest. | nih.govresearchgate.net |
| Mediator/Effector | p53 | Tumor suppressor that activates downstream pathways for cell cycle arrest or apoptosis. | researchgate.netnih.gov |
| Mediator/Effector | γH2AX | A marker for DNA double-strand breaks; helps recruit repair proteins. | ucl.ac.ukresearchgate.net |
| Mediator/Effector | 53BP1 | Recruited to sites of DNA breaks and promotes repair. | ucl.ac.ukresearchgate.net |
Induction of Programmed Cell Death Pathways
When DNA damage is overwhelming and cannot be successfully repaired, the cell initiates programmed cell death to eliminate itself. Bendamustine is a potent inducer of cell death through multiple pathways. nih.govnih.gov The primary mechanism is apoptosis, a controlled process that avoids inflammation. nih.gov This is often mediated by the p53 tumor suppressor protein, which is activated by the DNA damage stress response. researchgate.netnih.govnih.gov Activation of p53 can lead to the expression of pro-apoptotic genes. researchgate.netnih.gov
Bendamustine can also trigger the mitochondria-mediated (intrinsic) pathway of apoptosis. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the subsequent activation of executioner caspases, such as caspase-3, -7, and -9, which dismantle the cell. researchgate.net
In addition to apoptosis, bendamustine can induce mitotic catastrophe. researchgate.netnih.gov This occurs when a cell with extensive DNA damage attempts to divide, leading to aberrant mitosis and subsequent cell death. nih.gov This mode of cell killing is linked to bendamustine's ability to inhibit mitotic checkpoints. nih.gov
Table 2: Cell Death Pathways Induced by Bendamustine
| Pathway | Key Features | Associated Proteins | Reference |
| p53-Mediated Apoptosis | Activated by DNA damage; leads to transcription of pro-apoptotic genes. | p53, p21 | researchgate.netnih.govnih.gov |
| Mitochondrial Apoptosis | Involves mitochondrial membrane permeabilization and caspase activation. | Bcl-2, Caspase-3, Caspase-7, Caspase-9 | researchgate.net |
| Mitotic Catastrophe | Cell death resulting from aberrant mitosis due to severe DNA damage and checkpoint failure. | Mitotic checkpoint proteins | researchgate.netnih.govnih.gov |
Apoptotic Pathway Activation (e.g., intrinsic, extrinsic)
Bendamustine and its esters are potent inducers of apoptosis. nih.gov The activation of p53, a critical tumor suppressor protein, is a key event in this process. nih.govdrugbank.com This leads to a p53-dependent apoptotic pathway. drugbank.com Studies on bendamustine esters show they result in a significantly higher fraction of early apoptotic cancer cells compared to the parent compound, an effect paralleled by increased p53 expression. nih.gov
The intrinsic, or mitochondrial, pathway of apoptosis is centrally involved. Bendamustine has been shown to induce mitochondria-mediated apoptosis, characterized by the down-regulation of the anti-apoptotic protein Bcl-2 and the subsequent activation of initiator caspase 9 and executioner caspases 3 and 7. nih.gov Cleavage of caspase-3 is a confirmed downstream event of bendamustine exposure. nih.gov Furthermore, the compound modifies the expression of several key apoptosis-regulating genes and proteins, including an increased expression of pro-apoptotic proteins such as BAX and PUMA (also known as BBC3).
Autophagy Induction and Regulation
Recent studies have shown that bendamustine derivatives can induce autophagy, a cellular process of self-digestion. In T-ALL (Acute T Lymphocytic Leukemia) cells, a bendamustine derivative known as NL-101 was found to induce autophagy by inhibiting the Akt-mTOR signaling pathway. nih.gov This induction was evidenced by the conversion of LC3-I to LC3-II and a decrease in the autophagy substrate p62. nih.gov Interestingly, this induced autophagy appears to play a pro-survival role. When autophagy was inhibited with 3-methyladenine, the level of apoptotic cell death caused by the bendamustine derivative increased, suggesting that cancer cells may use autophagy as a mechanism to resist the drug's cytotoxic effects. nih.gov
Necrotic Cell Death Mechanisms
While apoptosis is the primary mode of cell death induced by bendamustine esters, necrosis has been observed to be a minor event. In studies using annexin (B1180172) V and propidium (B1200493) iodide staining, the population of cells undergoing primary necrosis (Annexin V-/PI+) was minimal, accounting for only about 1% of the total cell population. nih.gov Secondary necrosis, which occurs in the late stages of apoptosis, is more commonly observed. nih.gov This indicates that the primary mechanism of action is programmed cell death rather than uncontrolled necrotic cell lysis.
Effects on Cell Cycle Progression and Checkpoints
Bendamustine exerts significant, concentration-dependent effects on cell cycle progression. nih.gov At lower concentrations, it typically causes a transient arrest in the G2 phase of the cell cycle. nih.govnih.gov In contrast, higher concentrations can induce an S-phase arrest. nih.gov This dose-dependent effect has been observed across various cancer cell lines. nih.gov
The G2 arrest is mediated by the activation of key DNA damage checkpoint pathways. Bendamustine activates the Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2) signaling cascade. nih.gov This activation leads to the inhibitory phosphorylation of the cell division cycle protein Cdc2 and the degradation of the Cdc25A phosphatase, which are critical for entry into mitosis. nih.gov The activation of p53 also contributes to G2 arrest through the upregulation of the cyclin-dependent kinase inhibitor p21. nih.gov In some models, bendamustine has been shown to arrest cells in the G2/M phase, accompanied by the downregulation of cyclin B1.
| Cell Line | Bendamustine Concentration | Primary Cell Cycle Arrest Phase | Key Mediators |
| Myeloma Cell Lines | 10-30 µg/ml | G2 | ATM, Chk2, p53, p21 |
| HeLa Cells | Low Dose (e.g., 50 µM) | G2 | Chk1 |
| HeLa Cells | High Dose (e.g., 200 µM) | S | Chk1 |
| NKTCL Cells | Not Specified | G2/M | p-P53, Downregulated Cyclin B1 |
Interactions with Microtubule Dynamics and Cell Division
While bendamustine profoundly disrupts cell division, leading to mitotic catastrophe and aberrant mitosis, a direct interaction with microtubule dynamics is not a well-documented primary mechanism of action. researchgate.net Mitotic catastrophe is often a consequence of DNA damage and the failure of cell cycle checkpoints, rather than a direct effect on the microtubule proteins themselves. researchgate.net High-dose bendamustine treatment can lead to highly fragmented chromosomes and cell death during mitosis. medscape.com However, unlike taxanes or vinca (B1221190) alkaloids, which directly bind to tubulin and interfere with microtubule polymerization or depolymerization, bendamustine's effects on mitosis appear to be secondary to its activity as a DNA-damaging agent.
Modulation of Gene Expression and Protein Synthesis
Bendamustine and its derivatives significantly modulate the expression of genes and proteins that are critical for cell survival, apoptosis, and cell cycle control. As previously noted, a primary effect is the increased expression of the tumor suppressor protein p53. nih.gov This, in turn, transcriptionally upregulates target genes like the cyclin-dependent kinase inhibitor p21 and the pro-apoptotic BCL-2 family members BAX and PUMA. nih.gov
Conversely, bendamustine can decrease the expression of anti-apoptotic proteins. For instance, in certain chronic lymphocytic leukemia cells, treatment with bendamustine and rituximab (B1143277) led to a decrease in the expression of BCL-2 and NFκB genes. Furthermore, the observed G2/M arrest is associated with the downregulation of cyclin B1 expression.
| Gene/Protein | Effect of Bendamustine | Cellular Process Affected |
| p53 | Increased Expression | Apoptosis, Cell Cycle Arrest |
| BAX | Increased Expression | Apoptosis (Intrinsic Pathway) |
| PUMA (BBC3) | Increased Expression | Apoptosis (Intrinsic Pathway) |
| BCL-2 | Decreased Expression | Apoptosis (Intrinsic Pathway) |
| NFκB | Decreased Expression | Cell Survival, Inflammation |
| p21 | Increased Expression | Cell Cycle Arrest (G2) |
| Cyclin B1 | Decreased Expression | Cell Cycle Arrest (G2/M) |
Engagement with Cellular Signaling Cascades (e.g., MAPK, PI3K/Akt)
Bendamustine's actions are integrated with major cellular signaling cascades. The DNA damage induced by the compound activates the ATM-Chk2 pathway, a critical signaling response to double-strand breaks. nih.gov There is also evidence of engagement with the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, the inhibition of p38 MAPK has been shown to significantly augment bendamustine-induced apoptosis and abrogate the G2 cell cycle arrest, suggesting that the p38 MAPK pathway may play a protective role in cells treated with bendamustine. nih.gov
Furthermore, bendamustine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway. nih.gov Inhibition of this key pro-survival pathway contributes to the compound's cytotoxic effects and is the mechanism responsible for the induction of autophagy. nih.gov The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition represents a significant component of the drug's anti-cancer activity. nih.govnih.gov
Role of Metabolites in Mediating Cellular Effects
The principal metabolic route for bendamustine is hydrolysis, which is a non-enzymatic process. This pathway leads to the formation of monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2). nih.govdrugbank.comresearchgate.net Research findings consistently indicate that both HP1 and HP2 possess little to no cytotoxic activity and are considered less active than the parent drug. nih.govdrugbank.comfda.gov
Detailed research into the potency and concentration of these active metabolites reveals a significant disparity compared to the parent compound. The potency of M3 is found to be roughly equivalent to that of bendamustine itself. nih.govnih.gov In contrast, the M4 metabolite is five- to ten-fold less potent than bendamustine. nih.govnih.gov However, the plasma concentrations of M3 and M4 are only about 1/10th and 1/100th that of bendamustine, respectively. drugbank.comtheoncologynurse.comtheoncologynurse.com Consequently, the cytotoxic effects observed are overwhelmingly due to the action of the unmetabolized parent drug. drugbank.comtheoncologynurse.com
Bendamustine Metabolites and Their Properties
| Metabolite | Formation Pathway | Relative Cytotoxic Activity | Citation |
|---|---|---|---|
| Monohydroxy-bendamustine (HP1) | Hydrolysis (Primary) | Little to no activity | nih.govdrugbank.com |
| Dihydroxy-bendamustine (HP2) | Hydrolysis (Primary) | Little to no activity | nih.govdrugbank.com |
| γ-hydroxybendamustine (M3) | CYP1A2 Oxidation (Minor) | Approximately equivalent to Bendamustine | nih.govnih.gov |
| N-desmethyl-bendamustine (M4) | CYP1A2 Oxidation (Minor) | 5 to 10-fold less active than Bendamustine | nih.govnih.gov |
Comparison of Active Metabolites to Parent Compound
| Compound | Relative Plasma Concentration | Relative Potency | Contribution to Cytotoxicity | Citation |
|---|---|---|---|---|
| Bendamustine | 1 (Reference) | 1 (Reference) | Primary | drugbank.comtheoncologynurse.com |
| γ-hydroxybendamustine (M3) | ~ 1/10th of Bendamustine | ~ Equivalent to Bendamustine | Minimal | nih.govtheoncologynurse.com |
| N-desmethyl-bendamustine (M4) | ~ 1/100th of Bendamustine | 5-10x less than Bendamustine | Minimal | nih.govdrugbank.comtheoncologynurse.com |
Table of Compounds Mentioned
| Compound Name |
|---|
| Bendamustine |
| This compound |
| Monohydroxy-bendamustine (HP1) |
| Dihydroxy-bendamustine (HP2) |
| γ-hydroxybendamustine (M3) |
Pharmacokinetics and Metabolism of Bendamustine D Mannitol Ester in Preclinical Models
In Vitro Metabolic Stability and Transformation Studies
In vitro studies are crucial for predicting the metabolic fate of a new chemical entity. For a prodrug like Bendamustine (B91647) D-Mannitol Ester, these studies focus on the stability of the ester linkage and the subsequent metabolism of the released active drug.
The liver is a primary site for drug metabolism. Hepatic microsomes and cytosol contain a wide array of enzymes responsible for biotransformation.
For Bendamustine D-Mannitol Ester, the initial metabolic step in hepatic fractions is the anticipated hydrolysis of the ester bond by carboxylesterases, which are abundant in the liver. This reaction would release bendamustine and D-mannitol.
Once bendamustine is released, it undergoes further metabolism. Studies using human liver microsomes have identified two main oxidative metabolic pathways for bendamustine. nih.gov The primary routes are the hydroxylation of the butyric acid side chain to form γ-hydroxybendamustine (M3) and the N-demethylation of the benzimidazole (B57391) ring to yield N-desmethyl-bendamustine (M4). nih.govnih.gov In addition to these oxidative pathways, bendamustine is also subject to non-enzymatic hydrolysis of its chloroethyl side chains, forming monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2), which are metabolites with little to no cytotoxic activity. nih.govnih.gov
The stability of an ester prodrug in plasma is a critical determinant of its pharmacokinetic profile, as it dictates how much of the active drug is released into circulation before reaching target tissues. Ester prodrugs are often designed to be rapidly cleaved by plasma esterases to ensure efficient bioactivation.
While specific data on this compound is limited, studies on other bendamustine esters provide significant insight. Research has shown that various neutral and basic esters of bendamustine are substrates for plasma esterases. nih.gov The rate of this enzymatic hydrolysis can be very rapid. For instance, some esters exhibit half-lives of less than 5 minutes in human plasma. nih.gov Inhibition studies have indicated that unspecific cholinesterases are involved in this rapid ester cleavage. nih.gov
A notable species-specific difference in plasma stability has been observed. Due to lower protein content and higher enzymatic activity, the stability of bendamustine esters is significantly reduced in murine plasma compared to human plasma, with half-lives often being less than two minutes. nih.gov This highlights the importance of selecting appropriate preclinical models for pharmacokinetic studies.
Identification and Characterization of Metabolites
The metabolism of this compound is expected to yield D-mannitol and bendamustine, with the latter being extensively metabolized. The primary metabolic pathways for bendamustine involve hydrolysis and oxidation. nih.gov
The main metabolites identified in preclinical and clinical studies of bendamustine are:
Monohydroxy-bendamustine (HP1): Formed by the hydrolysis of one of the 2-chloroethyl side chains. This metabolite has significantly less activity than the parent compound. nih.gov
Dihydroxy-bendamustine (HP2): Formed by the hydrolysis of both 2-chloroethyl side chains. This metabolite is also considered to have little to no activity. nih.gov
γ-hydroxybendamustine (M3): An active metabolite formed by the oxidation of the butyric acid side chain. Its potency is considered roughly equivalent to that of bendamustine. nih.govnih.gov
N-desmethyl-bendamustine (M4): An active metabolite resulting from N-demethylation. It is five- to ten-fold less cytotoxic than bendamustine. nih.govnih.gov
A human mass balance study utilizing radiolabeled [¹⁴C]bendamustine identified a total of 25 bendamustine-related compounds in urine, indicating extensive and complex metabolic pathways. nih.govebi.ac.uk These included various combinations of hydrolysis, N-demethylation, γ-hydroxylation, cysteine conjugation, and subsequent biotransformation to mercapturic acid derivatives. ebi.ac.uk
| Metabolite | Abbreviation | Formation Pathway | Relative Activity |
|---|---|---|---|
| Monohydroxy-bendamustine | HP1 | Hydrolysis | Little to no activity |
| Dihydroxy-bendamustine | HP2 | Hydrolysis | Little to no activity |
| γ-hydroxybendamustine | M3 | Oxidation (CYP1A2) | Active (similar to bendamustine) |
| N-desmethyl-bendamustine | M4 | Oxidation (CYP1A2) | Active (5-10x less than bendamustine) |
The biotransformation of this compound involves two key stages. The first is the cleavage of the ester bond, and the second is the metabolism of the released bendamustine.
Ester Hydrolysis: This initial activation step is primarily mediated by esterases, particularly carboxylesterases in the liver and cholinesterases in the plasma. nih.gov
Side-Chain Hydrolysis: The formation of HP1 and HP2 from bendamustine occurs mainly through non-enzymatic chemical hydrolysis. nih.gov
Oxidative Metabolism: The formation of the active metabolites M3 and M4 is an enzymatic process. nih.govnih.gov
The key enzymes involved in the metabolism of bendamustine are from the cytochrome P450 (CYP) superfamily. In vitro studies with human liver microsomes have definitively identified CYP1A2 as the prominent enzyme responsible for the oxidation of bendamustine to both γ-hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4). nih.govnih.govnih.gov The rate of formation for both of these metabolites showed a strong correlation with CYP1A2 activity. nih.gov
Other enzymes, specifically esterases (e.g., cholinesterases), play the critical initial role of hydrolyzing the this compound prodrug to release the active bendamustine molecule. nih.gov
| Enzyme Class | Specific Enzyme | Metabolic Reaction | Substrate |
|---|---|---|---|
| Esterases | Cholinesterases, Carboxylesterases | Ester Hydrolysis | This compound |
| Cytochrome P450 | CYP1A2 | γ-hydroxylation, N-demethylation | Bendamustine |
Absorption and Distribution Studies in Preclinical Models
Specific absorption and distribution data for the intact this compound are not widely available. However, the distribution profile of the active moiety, bendamustine, has been characterized.
Following its release from the ester prodrug, bendamustine exhibits high plasma protein binding. In vitro data show that approximately 95% of bendamustine is bound to plasma proteins, primarily albumin. nih.gov This high level of protein binding suggests that bendamustine is not likely to displace or be displaced by other highly protein-bound drugs. nih.gov In preclinical animal models, such as rats and dogs, bendamustine has a short plasma elimination half-life of around 9 minutes following intravenous administration. tga.gov.au
Tissue Distribution and Accumulation (Non-Human)
While specific in vivo tissue distribution studies for the this compound prodrug are not extensively detailed in the available literature, research on related bendamustine esters provides significant insights into their cellular accumulation. Preclinical in vitro studies have demonstrated that ester derivatives of bendamustine exhibit a pronounced increase in cellular accumulation compared to the parent compound. plos.orgnih.gov This enhanced uptake is considered a crucial factor contributing to the higher cytotoxic potency observed with these esters. plos.orgnih.gov
For instance, in studies using human cancer cell lines, various bendamustine esters showed significantly higher intracellular concentrations than bendamustine itself after a short incubation period. plos.org The degree of accumulation appears to be dependent on the specific chemical nature of the ester moiety. nih.gov
| Compound | Cell Line | Cell-Associated Amount (nmol/106 cells) | Fold Increase vs. Bendamustine |
|---|---|---|---|
| Bendamustine | HT-29 | 0.07 | - |
| Bendamustine Methyl Ester | HT-29 | 0.28 | 4.0 |
| Bendamustine Morpholinoethyl Ester | HT-29 | 0.59 | 8.4 |
| Bendamustine Pyrrolidinoethyl Ester | HT-29 | 1.89 | 27.0 |
| Bendamustine | NCI-H460 | 0.03 | - |
Data derived from a study on various bendamustine esters in human colorectal adenocarcinoma (HT-29) and non-small cell lung cancer (NCI-H460) cell lines. nih.gov
Once the ester is hydrolyzed, the distribution of the released active moiety, bendamustine, is expected to follow its known preclinical profile. Studies in mice using radiolabeled bendamustine indicated higher accumulation in the liver and kidneys compared to tissues such as the lungs, heart, spleen, or muscle. researchgate.net
Blood-Brain Barrier Penetration Studies (Non-Human)
Preclinical research on the parent compound, bendamustine, suggests it has the ability to penetrate brain tissue. A tissue distribution study involving intravenous administration of 14C-bendamustine demonstrated the presence of radioactivity in the brain tissue of mice, rats, and dogs, indicating permeability across the blood-brain barrier (BBB).
However, specific non-human studies evaluating the BBB penetration of the intact this compound prodrug have not been identified. The mannitol (B672) component is well-known for its clinical use as a hyperosmotic agent to temporarily disrupt the BBB, thereby facilitating the entry of other therapeutic agents into the central nervous system. This action, however, is a pharmacological effect of systemically administered mannitol and does not necessarily confer enhanced BBB penetration properties to the esterified compound itself.
Excretion Pathways and Clearance Mechanisms (Non-Human)
Following the hydrolysis of this compound into its constituent parts, the excretion and clearance are governed by the distinct pathways of bendamustine and mannitol.
Bendamustine Moiety: In preclinical models, bendamustine is extensively metabolized. nih.govnih.gov The primary route of metabolism is non-enzymatic hydrolysis of the chloroethyl side chains, leading to the formation of less active monohydroxy (HP1) and dihydroxy (HP2) metabolites. nih.govnih.gov A minor metabolic pathway involves the cytochrome P450 (CYP) 1A2 enzyme, which produces two active metabolites: γ-hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4). nih.gov
Preclinical mass balance studies in rats showed that the elimination of bendamustine and its metabolites occurs through both renal and fecal routes. In one study with 14C-bendamustine, approximately 90% of the administered radioactive dose was recovered in excreta within seven days, with a substantial portion (49%) found in the feces. nih.gov
Mannitol Moiety: The mannitol component follows a well-established and simple pharmacokinetic pathway. After intravenous administration, mannitol is minimally metabolized, if at all. drugbank.compfizermedical.com It is rapidly eliminated from the body primarily via renal excretion. pfizermedical.commedicinenet.comrxlist.com Mannitol undergoes glomerular filtration but is poorly reabsorbed by the renal tubules. pfizermedical.comrxlist.com This results in the rapid excretion of the unchanged molecule in the urine. In subjects with normal renal function, approximately 80% of an intravenously administered mannitol dose is excreted in the urine within three hours. pfizermedical.comrxlist.com
Prodrug Activation and Release Kinetics of Active Moiety
The therapeutic activity of this compound is contingent upon its conversion to the active cytotoxic agent, bendamustine. This activation occurs through the cleavage of the ester bond linking the D-mannitol moiety to the butyric acid side chain of bendamustine.
Ester Hydrolysis Mechanisms
The hydrolysis of the ester bond in this compound can occur through chemical and enzymatic pathways. Like other esters, the linkage is susceptible to chemical hydrolysis, a process that can be catalyzed by acidic or basic conditions.
However, in a physiological environment such as blood plasma, the dominant mechanism for the hydrolysis of many bendamustine esters is enzymatic. nih.gov Preclinical studies on various bendamustine ester derivatives have shown that plasma esterases, such as unspecific cholinesterases, are likely involved in the rapid cleavage of the ester bond. nih.gov This enzymatic action efficiently releases the active bendamustine molecule from the prodrug carrier.
Factors Influencing Prodrug Conversion
Several factors have been shown to influence the rate of conversion of bendamustine ester prodrugs to the active form in non-human models.
Ester Structure: The chemical structure of the alcohol moiety forming the ester has a significant impact on its stability and rate of hydrolysis. Studies on different bendamustine esters revealed that variations, such as branched versus straight-chain esters, can lead to considerable differences in stability against enzymatic cleavage. nih.gov
| Bendamustine Ester Derivative | Half-Life in Human Plasma (minutes) | Half-Life in Murine Plasma (minutes) |
|---|---|---|
| Methyl Ester | 116 | < 2 |
| Ethyl Ester | 104 | < 2 |
| Morpholinoethyl Ester | 41 | < 2 |
| Pyrrolidinoethyl Ester | < 5 | < 2 |
Data from a stability study of various bendamustine esters, illustrating the significant impact of the biological matrix on prodrug hydrolysis. nih.gov
Enzymatic Activity: The rate of conversion is directly related to the concentration and activity of plasma esterases. Inhibition of these enzymes has been shown to slow the hydrolysis of bendamustine esters, confirming their central role in the activation process. nih.gov
Mechanisms of Resistance to Bendamustine D Mannitol Ester and Overcoming Strategies Preclinical
Intrinsic Resistance Mechanisms
Intrinsic resistance refers to the inherent ability of cancer cells to evade the cytotoxic effects of a drug without prior exposure. Several cellular mechanisms have been implicated in the intrinsic resistance to bendamustine (B91647).
Altered Drug Uptake or Efflux (e.g., transporters)
The effectiveness of bendamustine is dependent on its intracellular concentration. Alterations in the expression or function of drug transporters can either limit the uptake of the drug into the cancer cell or actively pump it out, thereby reducing its ability to reach its target, the DNA. While specific transporters responsible for bendamustine uptake and efflux are not fully elucidated, the role of multidrug resistance (MDR) proteins in chemoresistance is a well-established concept. However, in a preclinical study developing a bendamustine-resistant leukemia cell line, no significant change in the expression of multidrug resistance protein 1 (MDR1) was observed between the resistant and parental cell lines, suggesting that for this specific model, altered efflux via MDR1 was not the primary resistance mechanism. nms.ac.jp
Enhanced DNA Repair Capacity
Bendamustine exerts its cytotoxic effects primarily by creating DNA cross-links, which block DNA replication and transcription, ultimately leading to apoptosis. nih.gov Cancer cells with an enhanced capacity to repair this DNA damage can survive treatment. Bendamustine has been shown to activate the base excision repair (BER) pathway. ega-archive.org Consequently, upregulation of BER pathway components could contribute to resistance. Studies have shown that cells with defects in certain DNA repair pathways, such as ERCC1, XPF, and homologous recombination repair, exhibit altered sensitivity to bendamustine. ucl.ac.uk This suggests that the cellular proficiency in these repair mechanisms is a key determinant of its cytotoxic effect.
Upregulation of Detoxification Pathways (e.g., glutathione system)
The glutathione system is a major cellular detoxification pathway that can neutralize electrophilic compounds, including many chemotherapeutic agents. Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of glutathione to these drugs, rendering them more water-soluble and facilitating their excretion from the cell. nih.gov Overexpression of GSTs, particularly GSTP1, has been linked to resistance to other alkylating agents like chlorambucil. nih.gov While direct preclinical evidence specifically detailing the upregulation of the glutathione system as a primary mechanism of resistance to bendamustine is still emerging, it is a plausible mechanism given its role in detoxifying structurally similar compounds.
Aberrant Cell Signaling Pathways
Cell signaling pathways that promote cell survival and proliferation can counteract the pro-apoptotic signals induced by bendamustine. For instance, pathways that inhibit apoptosis or block cell cycle checkpoints can confer resistance. Bendamustine is known to induce apoptosis, inhibit mitotic checkpoints, and cause mitotic catastrophe. nih.gov Therefore, alterations in the proteins that regulate these processes, such as those in the B-cell receptor (BCR) signaling pathway or the PI3K/AKT pathway, could potentially contribute to intrinsic resistance. For example, in mantle cell lymphoma models, the combination of bendamustine with a Bruton tyrosine kinase (BTK) inhibitor, which targets the BCR pathway, led to synergistic cytotoxicity and downregulation of the pro-survival PI3K/AKT signaling pathway. This suggests that baseline activity in these pathways may influence sensitivity to bendamustine.
Acquired Resistance Mechanisms in Preclinical Models
Acquired resistance develops in cancer cells following exposure to a chemotherapeutic agent. This often involves the selection and expansion of pre-existing resistant cells or the acquisition of new genetic or epigenetic alterations.
Clonal Evolution and Genetic Mutations
Under the selective pressure of treatment, cancer cell populations can evolve, leading to the emergence of resistant clones. Preclinical models are instrumental in studying this process. In one study, a bendamustine-resistant human B-cell lymphoblastic leukemia cell line was established through continuous exposure to increasing concentrations of the drug. nms.ac.jp This model of acquired resistance allowed for the investigation of the underlying molecular changes.
A key finding in this bendamustine-resistant leukemia cell line was the decreased RNA expression of Polo-like kinase-1 (PLK-1). nms.ac.jp Further investigation revealed that the methylation of the PLK-1 gene was responsible for this downregulation. nms.ac.jp Treatment of the resistant cells with a demethylating agent, 5-aza-2'-deoxycytidine, restored PLK-1 expression and re-sensitized the cells to bendamustine. nms.ac.jp This demonstrates that epigenetic modifications, such as DNA methylation, can be a crucial mechanism of acquired resistance by silencing genes that are essential for the drug's efficacy.
Another study on acquired resistance in cell lines found that resistance was associated with a reduced level of interstrand crosslinks (ICLs) at an equimolar drug dose compared to the parental, sensitive cell lines. ucl.ac.uk This suggests that acquired resistance can also manifest as an enhanced ability to prevent the drug from damaging the DNA in the first place, potentially through mechanisms of reduced uptake or increased efflux that develop over time.
These preclinical findings highlight that acquired resistance to bendamustine is a dynamic process involving clonal selection and the acquisition of specific genetic and epigenetic changes that allow cancer cells to survive and proliferate despite ongoing therapy.
Strategies to Overcome Resistance in Preclinical Settings
Researchers are actively investigating various strategies in preclinical models to circumvent resistance to bendamustine. These approaches often involve combination therapies, the development of novel drug derivatives, and cutting-edge molecular interventions.
Combining bendamustine with other therapeutic agents that target specific resistance pathways is a promising strategy. The rationale is to create a synergistic effect where one agent enhances the efficacy of the other or counteracts the resistance mechanism.
Preclinical studies have explored combinations of bendamustine with:
Histone Deacetylase (HDAC) Inhibitors: These agents can reverse the epigenetic silencing of tumor suppressor genes, potentially re-sensitizing resistant cells to bendamustine.
Bcl-2 Inhibitors: The Bcl-2 family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a common resistance mechanism. Combining bendamustine with Bcl-2 inhibitors can lower the threshold for apoptosis induction.
BTK (Bruton's Tyrosine Kinase) Inhibitors: In certain B-cell malignancies, signaling pathways mediated by BTK contribute to cell survival and proliferation. Co-administration of bendamustine with BTK inhibitors has shown synergistic effects in preclinical models.
| Combination Agent | Mechanism of Action | Preclinical Model |
| HDAC Inhibitors | Reverses epigenetic silencing of pro-apoptotic genes. | Lymphoma cell lines |
| Bcl-2 Inhibitors | Promotes apoptosis by inhibiting anti-apoptotic proteins. | Leukemia cell lines |
| BTK Inhibitors | Blocks pro-survival signaling pathways. | Mantle cell lymphoma models |
The development of novel derivatives of bendamustine aims to create compounds with improved efficacy, better ability to overcome resistance mechanisms, or a more favorable side-effect profile. Research in this area includes modifications to the bendamustine molecule to enhance its DNA-damaging properties or to evade cellular efflux pumps that contribute to resistance.
Formulation approaches are also being explored to improve the delivery and bioavailability of bendamustine, which could potentially overcome certain forms of resistance. These strategies include the development of nanoparticle-based delivery systems or liposomal formulations to enhance drug accumulation within tumor cells.
The advent of gene-editing technologies like CRISPR-Cas9 has opened new avenues for overcoming drug resistance in preclinical settings. These tools allow for precise modification of the cancer cell's genome to counteract resistance mechanisms.
Potential applications of gene editing in overcoming bendamustine resistance include:
Inactivation of Drug Efflux Pumps: Genes encoding for proteins that pump drugs out of the cell, such as P-glycoprotein (encoded by the ABCB1 gene), can be targeted and knocked out.
Modulation of DNA Repair Pathways: Genes that are upregulated in resistant cells to enhance DNA repair can be silenced or edited to restore sensitivity to DNA-damaging agents like bendamustine.
Reactivation of Tumor Suppressor Genes: CRISPR-based technologies can be used to reverse epigenetic silencing of tumor suppressor genes by editing the epigenetic marks on their promoter regions.
| Gene Editing Target | Therapeutic Goal | Potential Outcome |
| ABCB1 Gene | Inhibit drug efflux. | Increased intracellular bendamustine concentration. |
| DNA Repair Genes | Impair the cell's ability to repair bendamustine-induced DNA damage. | Enhanced cytotoxicity of bendamustine. |
| Tumor Suppressor Genes | Restore normal cell cycle control and apoptosis. | Re-sensitization to bendamustine. |
Analytical Chemistry and Characterization of Bendamustine D Mannitol Ester
Chromatographic Separation Methods
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation, identification, and quantification of Bendamustine (B91647) D-Mannitol Ester. Reversed-phase HPLC (RP-HPLC) methods are widely employed to resolve this ester from the active pharmaceutical ingredient (API), bendamustine, and other related impurities. sielc.commedwinpublishers.com
Methodologies and Findings: Various HPLC methods have been developed for the analysis of bendamustine and its related substances, which are applicable to the analysis of the D-mannitol ester. These methods typically utilize C18 or other mixed-mode columns. sielc.commedwinpublishers.com
A common approach involves using a gradient elution with a mobile phase consisting of an aqueous component (often containing an acid like trifluoroacetic acid or a buffer like ammonium (B1175870) formate) and an organic modifier such as acetonitrile (B52724) or methanol. medwinpublishers.comresearchgate.netukaazpublications.com
Detection is commonly performed using UV spectrophotometry, typically at wavelengths around 230 nm. sielc.commedwinpublishers.com For more definitive identification and structural elucidation, mass spectrometry (MS) is coupled with HPLC (LC-MS), allowing for accurate mass determination of the ester and its fragments. researchgate.netnih.gov A patent describing the synthesis of the ester specifies using an octadecylsilane (B103800) chemically bonded silica (B1680970) (ODS-C18) column with a mobile phase of dilute hydrochloric acid and acetonitrile, with detection by mass spectrometry to identify the component with m/z = 522 [M+H]+. google.com
Table 1: Example HPLC Parameters for Analysis of Bendamustine and Related Substances
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Primesep 200, 4.6x150 mm, 5 µm | Zorbax SB C18, 250x4.6 mm, 3.5 µm |
| Mobile Phase | A: 0.1% H₂SO₄ in Water B: Acetonitrile (30%) | A: 0.01% Trifluoroacetic acid in Water B: Acetonitrile | | Gradient/Isocratic | Isocratic | Isocratic (65:35 A:B) | | Flow Rate | 0.6 mL/min | 1.0 mL/min | | Detector | UV at 215 nm | UV at 230 nm | | Column Temperature | Ambient | 30°C | This table is a composite representation based on typical methods described in the literature. sielc.comukaazpublications.com
Gas Chromatography (GC) for Volatile Byproducts (if applicable)
Gas Chromatography (GC) is generally not a suitable method for the direct analysis of Bendamustine D-Mannitol Ester due to the compound's high molecular weight and low volatility. However, GC, particularly with headspace analysis (HS-GC), is a critical method for the determination of residual volatile solvents that may be used during the synthesis of bendamustine hydrochloride and its formulations. ajpaonline.com Solvents such as methanol, ethanol, and acetone can be quantified using this technique. ajpaonline.com While not directly analyzing the ester, GC ensures the quality and safety of the bulk drug substance which could be a precursor to the ester's formation.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a simple and rapid qualitative tool in the analysis of bendamustine and its related compounds. It is particularly useful for monitoring the progress of synthesis reactions and for preliminary purity checks. While specific TLC methods for this compound are not extensively detailed in the literature, standard silica gel plates with a suitable mobile phase (typically a mixture of a nonpolar and a polar solvent) would be used. Visualization can be achieved under UV light or by using appropriate staining reagents.
Chiral Chromatography for Enantiomeric Purity (if applicable)
The bendamustine molecule itself is achiral. The chirality of this compound originates from the D-mannitol moiety. Since the starting material is the enantiomerically pure D-mannitol, the primary product is expected to be a specific diastereomer. Chiral chromatography is a powerful technique for separating enantiomers and diastereomers. rsc.org However, its application is not a primary focus in routine quality control of this specific compound unless the formation of diastereomeric impurities (e.g., esterification at different hydroxyl positions on the mannitol) is a significant concern. The main analytical challenge lies in separating the ester from other bendamustine-related impurities, which is effectively achieved with standard RP-HPLC. sigmaaldrich.com
Purity Assessment and Impurity Profiling
This compound is itself considered an impurity or a related substance when D-mannitol is used as a bulking agent in lyophilized bendamustine hydrochloride formulations. google.com Purity assessment, therefore, involves quantifying the ester relative to the bendamustine API and identifying other potential process-related and degradation impurities.
The impurity profile of bendamustine can be complex. HPLC is the standard method for this analysis. researchgate.netoup.com Besides unreacted bendamustine and D-mannitol, other significant impurities can include:
Monohydroxy-bendamustine (HP-1): A primary hydrolytic degradation product of the nitrogen mustard group. google.comnih.govnih.gov
Dihydroxy-bendamustine (HP-2): The product of further hydrolysis of the nitrogen mustard group. nih.govnih.govnih.gov
Bendamustine Dimer: Formed via intermolecular esterification between two bendamustine molecules. researchgate.net
Other Bendamustine Esters: Such as methyl, ethyl, or isopropyl esters, which can form if corresponding alcohols are present as residual solvents. pharmaffiliates.com
Table 2: Key Bendamustine Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Bendamustine | C₁₆H₂₁Cl₂N₃O₂ | 358.26 |
| This compound | C₂₂H₃₃Cl₂N₃O₇ | 522.42 |
| Monohydroxy-bendamustine (HP-1) | C₁₆H₂₂ClN₃O₃ | 339.82 |
| Dihydroxy-bendamustine (HP-2) | C₁₆H₂₃N₃O₄ | 321.37 |
| Bendamustine Ethyl Ester | C₁₈H₂₅Cl₂N₃O₂ | 386.32 |
| Bendamustine Dimer | C₃₂H₄₁Cl₃N₆O₄ | 680.06 |
Data sourced from supplier and publication information. pharmaffiliates.comaxios-research.com
Stability Studies and Degradation Product Analysis
Stability studies are essential to understand how this compound behaves under various conditions, which informs the storage and handling of bendamustine formulations. The bendamustine molecule is known to be unstable in aqueous solutions, with the primary degradation pathways being hydrolysis of the bis(2-chloroethyl)amino group and cleavage of the ester bond. google.comresearchgate.net
Forced degradation studies are typically performed under stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and establish the stability-indicating nature of analytical methods. oup.comhumanjournals.com
Hydrolytic Stability
The hydrolytic stability of this compound is a critical parameter due to two susceptible functional groups: the ester linkage and the nitrogen mustard moiety.
Ester Bond Hydrolysis: The ester bond can be hydrolyzed, especially under acidic or basic conditions, to yield bendamustine and D-mannitol. Studies on various bendamustine esters have shown that the rate of this cleavage can be significant. nih.gov The presence of esterase enzymes in biological matrices can also rapidly accelerate this hydrolysis. nih.gov
Nitrogen Mustard Hydrolysis: The bis(2-chloroethyl)amino group on the bendamustine backbone is highly susceptible to hydrolysis. google.com The chlorine atoms are sequentially replaced by hydroxyl groups to form monohydroxy-bendamustine (HP-1) and subsequently dihydroxy-bendamustine (HP-2). nih.gov This degradation pathway occurs readily in neutral or alkaline aqueous solutions and is a major cause of bendamustine's instability. researchgate.netresearchgate.net Research indicates that bendamustine degrades rapidly in neutral or basic solutions (pH 7 and 9), while it is more stable in acidic medium (pH 2). researchgate.net
Photolytic Stability
Lyophilized formulations of bendamustine hydrochloride, which may contain this compound as a related substance, are known to be unstable when exposed to light. For this reason, the product is typically stored in amber or brown glass vials to protect it from photodegradation. Specific photolytic stability studies on the isolated this compound are not extensively detailed in publicly available literature. However, the inherent light sensitivity of the parent bendamustine molecule suggests that the ester derivative would likely exhibit similar instability upon exposure to light.
Thermal Stability
The thermal stability of bendamustine and its related compounds is a critical parameter, particularly for pharmaceutical formulations. Bendamustine itself is highly dependent on temperature for its stability. Stable pharmaceutical compositions of bendamustine are generally recommended for storage at temperatures between -20°C and 40°C, with a more preferred range of 2°C to 30°C. Reconstituted vials of bendamustine hydrochloride are stable for up to 6 days when stored at 2-8°C. While specific thermal degradation studies for this compound are not detailed, it is known to form from the reaction of bendamustine hydrochloride and mannitol (B672), a process that can be influenced by temperature. The stability of this ester is intrinsically linked to the stability of the parent drug, which shows degradation at elevated temperatures. For instance, heating a bendamustine hydrochloride solution at 60°C for 10 minutes results in degradation.
Quantification Methodologies in Biological Matrices (Preclinical)
The quantification of bendamustine and its derivatives in biological matrices is essential for preclinical pharmacokinetic studies. The inherent instability of nitrogen mustards like bendamustine in aqueous solutions presents a significant challenge for bioanalysis.
LC-MS/MS Method Development and Validation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the sensitive and specific quantification of bendamustine and its metabolites in biological samples. Several methods have been developed and validated for the parent compound in preclinical species such as mice and dogs.
A typical LC-MS/MS method involves the following steps:
Sample Preparation: Due to the complexity of biological matrices, sample preparation is critical. Techniques like liquid-liquid extraction or solid-phase extraction are commonly employed to isolate the analytes from plasma. For instance, a liquid-liquid extraction method has been successfully used for mice and dog plasma.
Chromatographic Separation: Reversed-phase chromatography is frequently used to separate bendamustine and its related compounds. An Atlantis dC18 column with an isocratic mobile phase consisting of 0.2% formic acid and acetonitrile (25:75 v/v) has been utilized, achieving a short run time of 3.0 minutes.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode is commonly used for detection. The high sensitivity of this technique allows for quantification in small plasma volumes, such as 20 µL.
Validation of these methods is performed according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, and stability. For bendamustine, a linear response has been established over a concentration range of 0.11 to 518 ng/mL in both mice and dog plasma.
Table 1: Example of LC-MS/MS Method Parameters for Bendamustine Quantification in Preclinical Plasma
| Parameter | Details |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Biological Matrix | Mice and Dog Plasma |
| Sample Preparation | Liquid-Liquid Extraction |
| Chromatography Column | Atlantis dC18 |
| Mobile Phase | 0.2% Formic Acid:Acetonitrile (25:75) |
| Flow Rate | 0.40 mL/min |
| Total Run Time | 3.0 min |
| Detection | ESI-MS/MS (Positive Ion Mode) |
| Linear Range | 0.11 - 518 ng/mL |
This table is generated based on data for the parent compound, bendamustine, as specific data for the D-Mannitol Ester is not available.
Bioanalytical Assay Development for Preclinical Samples
The development of bioanalytical assays for preclinical samples requires careful consideration of the analyte's stability. For bendamustine, which is prone to hydrolysis, sample handling is critical. Assays are typically designed to be rapid and sensitive to support pharmacokinetic studies in animals.
The intra-day and inter-day accuracy and precision are key validation parameters. For bendamustine in mice plasma, the accuracy and precision have been reported to be in the range of 3.46-12.9% and 3.63-8.23%, respectively. Similar performance has been demonstrated in dog plasma. These validated methods are then applied to determine the pharmacokinetic profiles of the compound in preclinical species. While these specifics are for the parent drug, a similar approach would be necessary for the development of a bioanalytical assay for this compound.
Innovative Formulation Approaches and Delivery Systems Preclinical
Nanotechnology-Based Delivery Systems
There is no available research demonstrating the encapsulation or conjugation of Bendamustine (B91647) D-Mannitol Ester using nanotechnology-based delivery systems.
Liposomal Formulations
No preclinical data on the formulation of Bendamustine D-Mannitol Ester into liposomes were found.
Polymeric Nanoparticles
No research findings were identified regarding the use of polymeric nanoparticles for the delivery of this compound.
Micelles and Dendrimers
There are no published preclinical studies on the formulation of this compound within micelles or dendrimers.
Prodrug-Based Delivery Enhancements (Beyond D-Mannitol Ester)
No research was found on the development of second-generation prodrugs based on the this compound molecule.
Regional and Targeted Delivery Strategies (Preclinical)
There are no published preclinical studies investigating regional or other targeted delivery strategies specifically for this compound.
Intratumoral Delivery
There is currently no publicly available preclinical research detailing the investigation of this compound for intratumoral delivery. Strategies for localized drug delivery are of significant interest in oncology to maximize therapeutic concentrations at the tumor site while minimizing systemic exposure dovepress.com. However, studies specifically evaluating the formulation of this compound for direct injection into tumors, or its efficacy and distribution following such administration, have not been reported in the reviewed literature.
Localized Drug Release
Preclinical data on the localized drug release of this compound is not available in the public domain. Research into localized drug release often involves the use of delivery systems such as hydrogels, nanoparticles, or polymeric wafers to provide sustained release of a therapeutic agent at a specific site nih.gov. There are no published studies that describe the incorporation of this compound into such delivery systems or that characterize its release kinetics in a preclinical setting.
Impact of Formulation on Preclinical Pharmacokinetics and Efficacy
Detailed preclinical studies on how different formulations impact the pharmacokinetics and efficacy of this compound have not been published. While the pharmacokinetics of the parent compound, bendamustine, are well-documented, with a rapid elimination half-life, it is unknown how the esterification with D-mannitol affects its absorption, distribution, metabolism, and excretion (ADME) profile nih.govresearchgate.net.
Research on other bendamustine esters has suggested that such modifications can lead to significantly more potent cytotoxic agents compared to the parent compound, potentially due to altered cellular accumulation nih.govplos.orgnih.gov. However, without specific preclinical studies on this compound, its pharmacokinetic parameters and in vivo efficacy remain uncharacterized.
The table below summarizes the lack of available preclinical data for this compound across the specified areas of investigation.
| Research Area | Preclinical Data Availability for this compound |
| 8.3.1. Intratumoral Delivery | No data available. |
| 8.3.2. Localized Drug Release | No data available. |
| 8.4. Preclinical Pharmacokinetics | No data available. |
| 8.4. Preclinical Efficacy | No data available. |
Future Perspectives and Emerging Research Areas for Bendamustine D Mannitol Ester
Exploration of Novel Prodrug Strategies and Structural Modifications
The development of Bendamustine (B91647) D-Mannitol Ester is rooted in the broader strategy of creating ester prodrugs to enhance the therapeutic profile of a parent compound. Research has shown that esters of bendamustine can be significantly more potent cytotoxic agents than the parent drug against a wide range of human cancer cells, including those resistant to bendamustine. plos.orgnih.gov Some basic esters, which are positively charged under physiological conditions, have demonstrated up to 100 times more effectiveness than bendamustine in preclinical assays. nih.gov This increased efficacy is linked to higher cellular accumulation compared to the parent compound. plos.orgnih.gov
The rationale behind a prodrug strategy is often to modify physicochemical properties, such as by introducing lipophilicity or masking hydrogen bonding groups to improve membrane permeability. nih.gov The D-mannitol moiety in Bendamustine D-Mannitol Ester represents one such structural modification. Mannitol (B672) is a sugar alcohol that could potentially alter the compound's solubility, stability, and transport into cells.
Future research in this area will likely focus on:
Alternative Carrier Moieties: Investigating other sugar molecules, amino acids, or polyethylene glycol to create novel esters. wuxiapptec.comnih.gov This could fine-tune the compound's pharmacokinetic properties and potentially target specific glucose or amino acid transporters that are overexpressed on cancer cells.
Linker Chemistry: Exploring different types of chemical bonds linking bendamustine to the carrier moiety. The stability of this linker is critical; it must be stable enough to deliver the drug to the target site but labile enough to be cleaved, releasing the active bendamustine. wuxiapptec.com
Targeted Release Mechanisms: Designing modifications that allow for the release of active bendamustine specifically within the tumor microenvironment, for instance, by using linkers that are sensitive to the low pH or specific enzymes present in tumors. wuxiapptec.com
These explorations aim to build upon the initial success of bendamustine esters to create next-generation compounds with superior efficacy and a wider therapeutic window.
Advanced Preclinical Models for Efficacy and Mechanism Studies
To accurately predict clinical potential, research on this compound must move beyond traditional two-dimensional cell culture systems. The anti-tumor efficacy of the parent compound, bendamustine, was initially assessed in mouse xenograft and allograft tumor models. tga.gov.au Furthermore, sensitive analytical methods have been developed to quantify bendamustine levels in mouse brain tissue, enabling detailed pharmacokinetic and biodistribution studies in animal models. researchgate.net
The next wave of preclinical investigation for the D-mannitol ester should incorporate more sophisticated models that better replicate human disease:
Patient-Derived Xenografts (PDXs): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, maintain the heterogeneity and architecture of the original tumor. They are invaluable for assessing efficacy in a context that more closely mirrors the clinical setting.
3D Organoid Cultures: Tumor organoids are three-dimensional cultures derived from patient tumors that can be grown in the lab. They provide a high-throughput platform to study drug response and mechanisms in a patient-specific manner.
Syngeneic Mouse Models: These immunocompetent models use mouse tumors grown in mice with the same genetic background. They are essential for studying the interaction between the drug, the tumor, and the immune system, which is a critical aspect of cancer therapy.
By using these advanced models, researchers can gain deeper insights into the efficacy of this compound and elucidate its mechanisms of action in a more clinically relevant context.
Biomarker Discovery for Response Prediction and Resistance Monitoring (Preclinical)
A key challenge in cancer therapy is identifying which patients are most likely to respond to a given treatment. For this compound, preclinical research is needed to discover biomarkers of sensitivity and resistance. The parent compound, bendamustine, is known to induce DNA damage, trigger apoptosis, and increase the expression of p53. plos.orgnih.govnih.gov It also has a unique mechanism of action that differs from other alkylating agents, allowing it to remain effective in some cases where resistance to other agents has developed. nih.govresearchgate.net
Future preclinical studies should aim to:
Identify Predictive Biomarkers: Screen a diverse panel of cancer cell lines and patient-derived models to correlate molecular features (e.g., gene mutations, expression levels) with sensitivity to this compound. For example, the status of DNA repair pathways could be a critical determinant of response.
Elucidate Resistance Mechanisms: Generate drug-resistant cell lines through prolonged exposure to the compound. By comparing the molecular profiles of resistant and sensitive cells, researchers can identify the pathways that drive resistance. This could involve upregulation of drug efflux pumps, alterations in DNA repair capacity, or changes in apoptotic signaling.
Develop Monitoring Strategies: Once potential biomarkers are identified, assays can be developed to monitor these markers in preclinical models during treatment. This could provide early indications of developing resistance and suggest potential combination therapies to overcome it.
Integration with Systems Biology and Omics Approaches
Systems biology offers a holistic approach to understanding the effects of a drug by integrating multiple layers of biological data. benthamscience.com Instead of focusing on a single target or pathway, it analyzes the entire cellular system. drugtargetreview.com This is particularly valuable for drugs like bendamustine, which have complex mechanisms of action involving DNA damage, cell cycle arrest, and apoptosis. nih.govnih.gov
For this compound, integrating "omics" technologies will be crucial for a comprehensive mechanistic understanding:
Genomics and Transcriptomics: Using techniques like RNA-sequencing to analyze how the compound alters gene expression across the entire genome can reveal novel pathways affected by the drug.
Proteomics: Mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications, providing insights into the cellular signaling networks that are perturbed by the drug. drugtargetreview.com
Metabolomics: Studying the metabolic profile of cells treated with the compound can uncover changes in cellular metabolism that are critical for the drug's cytotoxic effect or that contribute to resistance.
By combining these high-throughput data types, researchers can construct computational models to predict drug effects, identify new targets, and understand resistance from a network perspective. drugtargetreview.com
Table 1: Application of Omics Approaches to this compound Research
| Omics Technology | Research Question | Potential Insights |
|---|---|---|
| Transcriptomics (RNA-Seq) | How does the compound alter the gene expression landscape of a cancer cell? | Identification of regulated pathways (e.g., DNA repair, apoptosis, cell cycle); discovery of novel mechanisms of action. |
| Proteomics (Mass Spec) | Which proteins and signaling pathways are directly affected by treatment? | Understanding of drug-target engagement; mapping of signaling cascades involved in drug response. |
| Metabolomics (LC-MS/NMR) | How does the drug impact the metabolic state of the cell? | Uncovering dependencies on specific metabolic pathways; identifying metabolic vulnerabilities that can be exploited in combination therapies. |
Development of Personalized Preclinical Models
The ultimate goal of preclinical research is to inform clinical strategy. Building on the concepts of advanced preclinical models and biomarker discovery, the development of personalized models represents a key future direction. This involves creating "preclinical avatars" for individual patients.
This approach would entail:
Obtaining a tumor sample from a patient.
Developing a corresponding preclinical model, such as a PDX or a tumor organoid culture.
Testing the efficacy of this compound in this patient-specific model.
The results from these "avatar" studies could help predict whether the actual patient would respond to the therapy. This strategy allows for the preclinical evaluation of the drug in the context of an individual's unique tumor biology, including its specific mutations and gene expression patterns. This approach bridges the gap between general preclinical testing and individualized patient treatment.
Non-Oncological Applications and Repurposing Potential (Chemical Research)
While bendamustine is firmly established as an anti-cancer agent due to its DNA alkylating properties, the unique structure of this compound opens avenues for chemical research beyond oncology. nih.gov The core mechanism of action, inducing DNA cross-links, is generally applicable only where cytotoxicity is the desired outcome. nih.gov
However, from a chemical research perspective, several areas could be explored:
Targeted Delivery Research: The mannitol moiety could be investigated as a tool for targeting cells that express specific sugar transporters. This could have applications in developing targeted therapies for other diseases where selective cell ablation is required.
Bioconjugation Chemistry: The ester itself can serve as a model for developing new bioconjugation techniques. Research could focus on the specific enzymatic or chemical conditions required for its cleavage, providing insights for the design of other cleavable linker systems.
Conditioning Regimens: Alkylating agents are used in conditioning regimens prior to stem cell transplantation. The potentially modified toxicity and biodistribution profile of the D-mannitol ester could make it a candidate for research in this non-cancer, yet cytotoxic, setting.
These avenues remain speculative and would require extensive chemical and biological research to validate, but they highlight the potential for repurposing the chemical concepts embodied in the compound's design.
Green Chemistry Approaches in Synthesis
The synthesis of active pharmaceutical ingredients is an area where green chemistry principles can have a significant impact. The synthesis of bendamustine and related ester impurities involves multiple steps. semanticscholar.orgresearchgate.netnih.gov Future research should focus on making the production of this compound more efficient and environmentally sustainable.
Key areas for green chemistry research include:
Catalysis: Exploring the use of enzymatic catalysts for the esterification step. Enzymes can offer high specificity under mild reaction conditions, reducing the need for harsh reagents and protecting groups.
Atom Economy: Redesigning the synthetic route to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.
Renewable Feedstocks: Leveraging the fact that D-mannitol is a renewable feedstock derived from natural sources and exploring other bio-based starting materials in the synthesis.
By focusing on these principles, the chemical synthesis of this compound can be optimized to be not only economically viable but also environmentally responsible.
Q & A
Q. What are the established methods for synthesizing Bendamustine D-Mannitol Ester, and how can reaction conditions be optimized?
The synthesis typically involves esterification of bendamustine with D-mannitol under controlled conditions. A patented process (EP 2468784) outlines the use of alkyl esters of bendamustine and catalytic methods to enhance yield . Critical parameters include reaction temperature, solvent selection (e.g., anhydrous dimethylformamide), and stoichiometric ratios. Epimerization steps, as observed in D-mannitol-derived intermediates, require precise reagent addition sequences to avoid yield reductions (<20% in suboptimal conditions) . Optimization studies should employ design-of-experiment (DoE) approaches, varying factors like pH, temperature, and catalyst concentration, followed by HPLC purity analysis .
Q. Which analytical techniques are recommended for characterizing this compound and confirming its identity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of ester bonds and verification of D-mannitol integration.
- High-Performance Liquid Chromatography (HPLC) : To assess purity using methods adapted from USP monographs, such as normalization of peak areas for D-mannitol quantification .
- Mass Spectrometry (MS) : To confirm molecular weight (522.42 g/mol) and detect degradation products .
- Melting Point Analysis : Reported as 137–139°C for consistency with reference standards .
Experimental protocols must adhere to journal guidelines, with full spectral data in supplementary materials .
Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?
Validation follows ICH guidelines, including:
- Linearity : Calibration curves across 50–150% of the target concentration (e.g., 1–3 mg/mL).
- Accuracy : Spike-and-recovery experiments in biological fluids (e.g., plasma), comparing results to reference standards .
- Precision : Intraday and interday variability assessments (RSD <2%).
- Specificity : Resolution from co-eluting impurities (e.g., bendamustine degradation products) via LC-MS/MS .
Statistical validation requires collaboration with biostatisticians to ensure appropriate power and confidence intervals .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the stability of this compound under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions . Monitor degradation via HPLC-UV/Vis at 254 nm, identifying major products with LC-MS .
- Thermal Stability : Accelerated stability testing at 40°C/75% RH over 1–3 months, with sampling intervals aligned with ICH Q1A(R2) .
- Data Interpretation : Use Arrhenius kinetics to extrapolate shelf-life, noting discrepancies between accelerated and real-time data .
Q. How can researchers resolve contradictions in reported synthetic yields of this compound?
Contradictions often arise from variations in epimerization efficiency. For example, reversing the order of LDA addition during D-mannitol derivatization reduces yields from >80% to <20% . To address this:
- Replicate published protocols with strict adherence to reagent addition sequences.
- Compare results using orthogonal characterization (e.g., chiral HPLC) to verify stereochemical purity .
- Publish negative data and methodological deviations to enhance reproducibility .
Q. What strategies are effective for studying drug-drug interactions between this compound and monoclonal antibodies (e.g., rituximab)?
- Pharmacokinetic (PK) Studies : Use a crossover design in animal models, comparing bendamustine clearance alone vs. with rituximab. Measure plasma concentrations via LC-MS and apply non-compartmental analysis .
- Statistical Analysis : Use ANOVA to assess differences in AUC and Cmax, ensuring power >80% with appropriate sample sizes .
- Mechanistic Insights : Employ deuterated analogs (e.g., Bendamustine-D6 D-Mannitol Ester) to track metabolic pathways and identify enzyme inhibition/induction .
Q. How can isotopic labeling advance mechanistic studies of this compound’s metabolic pathways?
Deuterated analogs (e.g., Bendamustine-D6) enable:
- Mass Spectrometry Tracking : Distinguish parent compounds from metabolites using isotopic signatures .
- CYP450 Inhibition Assays : Incubate labeled compounds with human liver microsomes, quantifying metabolite formation via MRM transitions .
- Tissue Distribution Studies : Use autoradiography or PET imaging with <sup>14</sup>C-labeled variants to assess biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
